

# 3-Bromo-4-ethoxybenzoic acid CAS number and molecular weight

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## Compound of Interest

Compound Name: 3-Bromo-4-ethoxybenzoic acid

Cat. No.: B1274507

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## An In-depth Technical Guide to 3-Bromo-4-ethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **3-Bromo-4-ethoxybenzoic acid**, a halogenated aromatic carboxylic acid. The document details its chemical properties, including its CAS number and molecular weight, and presents predicted mass spectrometry data. Furthermore, this guide outlines a plausible synthetic route for its preparation and discusses its significant role as a versatile intermediate in the fields of pharmaceutical development and materials science. Particular attention is given to its application in the synthesis of potential anti-inflammatory agents. Experimental workflows are visualized to provide clear, actionable insights for laboratory professionals.

### Chemical Identity and Properties

**3-Bromo-4-ethoxybenzoic acid** is a substituted benzoic acid derivative characterized by a benzene ring functionalized with a bromine atom at position 3, an ethoxy group at position 4, and a carboxylic acid group at position 1.

Property	Value	Reference
CAS Number	24507-29-7	[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub>	[1][2]
Molecular Weight	245.07 g/mol	[1]
Predicted XlogP	2.7	[2]
Appearance	White to off-white solid	
Purity	Typically ≥98%	

## Spectroscopic and Analytical Data

While experimental spectroscopic data for **3-Bromo-4-ethoxybenzoic acid** is not readily available in public databases, predicted mass spectrometry data provides valuable information for its identification.

Table 2.1: Predicted Mass Spectrometry Data[2]

Adduct	m/z
[M+H] <sup>+</sup>	244.98079
[M+Na] <sup>+</sup>	266.96273
[M-H] <sup>-</sup>	242.96623
[M+NH <sub>4</sub> ] <sup>+</sup>	262.00733
[M+K] <sup>+</sup>	282.93667
[M+H-H <sub>2</sub> O] <sup>+</sup>	226.97077
[M+HCOO] <sup>-</sup>	288.97171
[M+CH <sub>3</sub> COO] <sup>-</sup>	302.98736

## Synthesis Protocol

A plausible and efficient method for the synthesis of **3-Bromo-4-ethoxybenzoic acid** involves a two-step process starting from 4-hydroxybenzoic acid. The first step is the bromination of the aromatic ring, followed by the ethylation of the hydroxyl group via a Williamson ether synthesis.

#### Step 1: Bromination of 4-Hydroxybenzoic Acid to 3-Bromo-4-hydroxybenzoic acid

This step is adapted from the synthesis of methyl 3-bromo-4-hydroxybenzoate.

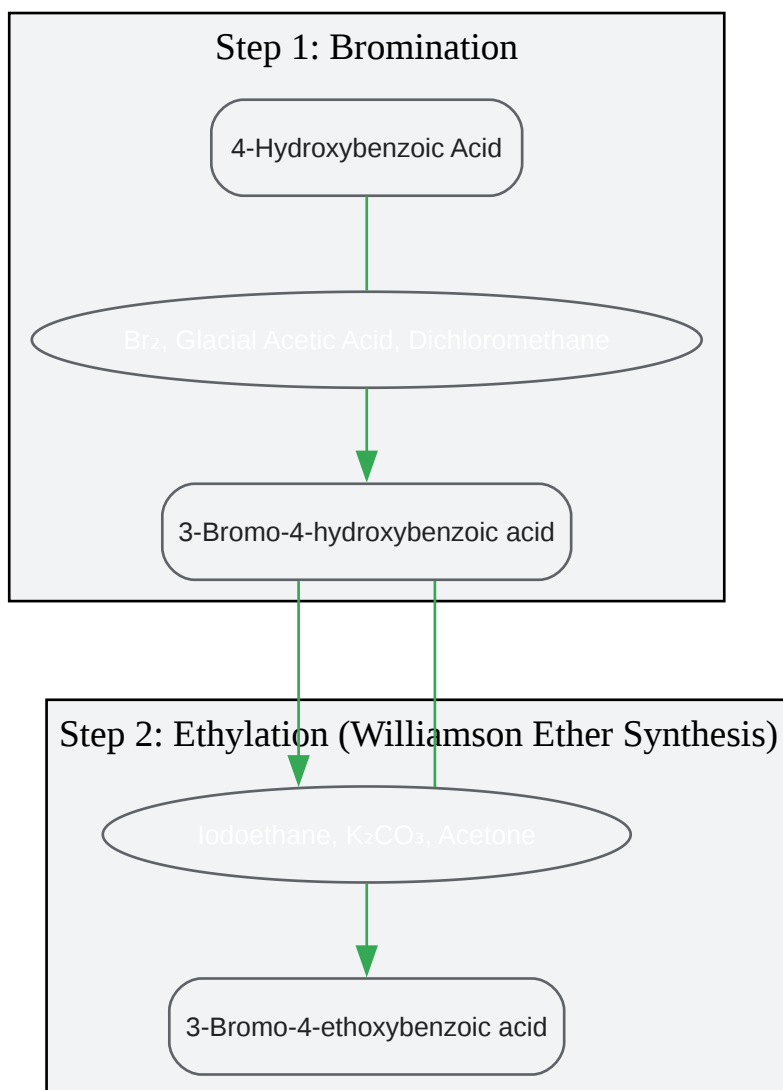
- Materials: 4-hydroxybenzoic acid, glacial acetic acid, dichloromethane, liquid bromine.
- Procedure:
  - Dissolve 4-hydroxybenzoic acid (1.0 eq) in dichloromethane and add glacial acetic acid (1.1 eq).
  - Stir the mixture until all solids are dissolved and cool the solution to 0-5 °C in an ice bath.
  - Slowly add liquid bromine (1.1 eq) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
  - After the addition is complete, allow the reaction to proceed at room temperature for 32-35 hours.
  - Upon completion, the reaction mixture is worked up by washing with water and a reducing agent (e.g., sodium bisulfite solution) to remove unreacted bromine.
  - The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-bromo-4-hydroxybenzoic acid, which can be purified by recrystallization.

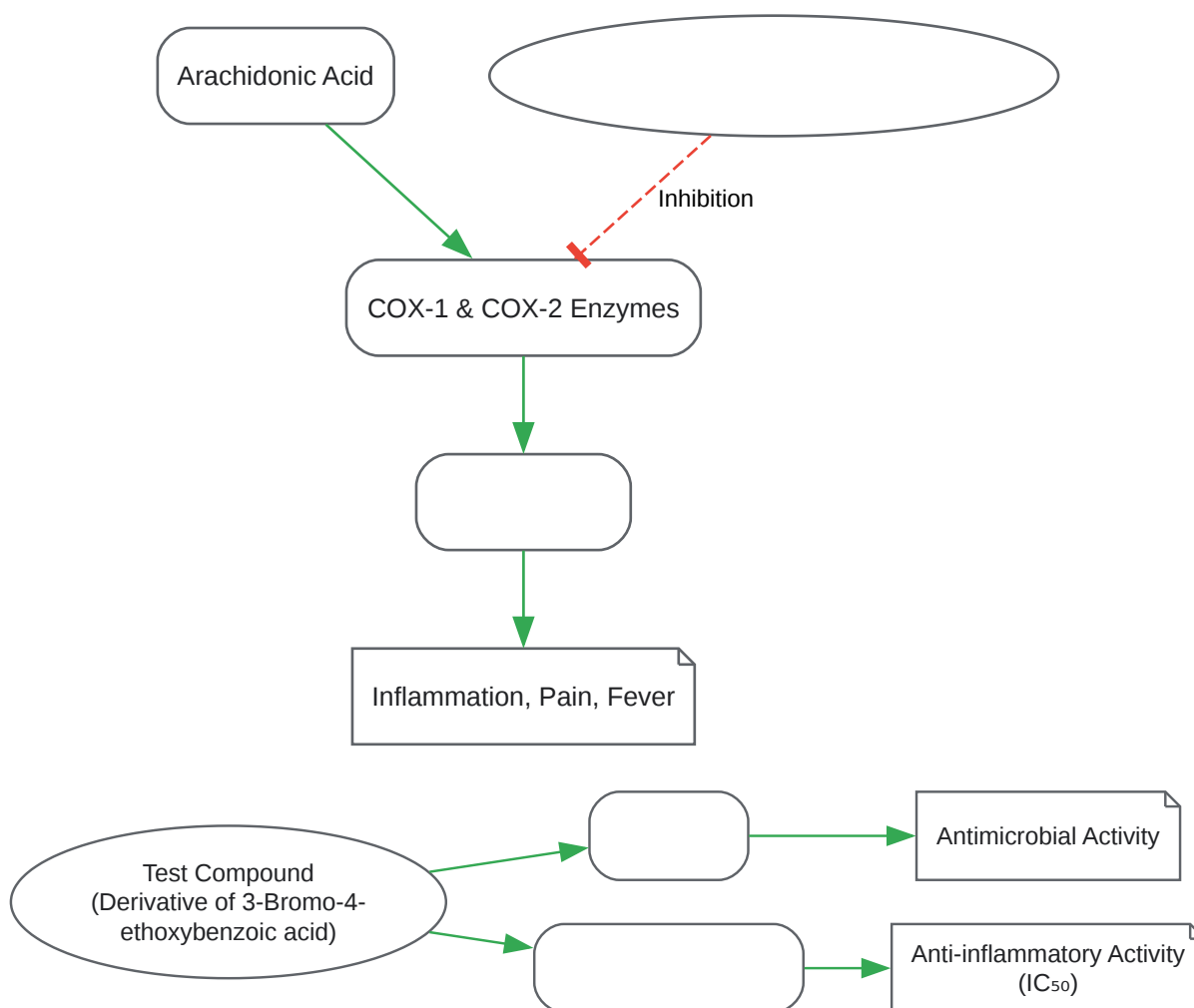
#### Step 2: Ethylation of 3-Bromo-4-hydroxybenzoic acid

This step is a standard Williamson ether synthesis.

- Materials: 3-bromo-4-hydroxybenzoic acid, anhydrous potassium carbonate, iodoethane (or diethyl sulfate), anhydrous acetone.
- Procedure:

- In a round-bottom flask, combine 3-bromo-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetone.
- Add iodoethane (1.5 eq) to the suspension.
- Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and remove the acetone under reduced pressure.
- The residue is dissolved in water and acidified with 1 M HCl to a pH of ~2 to precipitate the product.
- The crude **3-Bromo-4-ethoxybenzoic acid** is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.





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## References

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